molecular formula C9H12O2 B6151998 4-(prop-2-yn-1-yl)oxane-4-carbaldehyde CAS No. 1268679-62-4

4-(prop-2-yn-1-yl)oxane-4-carbaldehyde

Cat. No.: B6151998
CAS No.: 1268679-62-4
M. Wt: 152.2
InChI Key:
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Description

4-(prop-2-yn-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C9H12O2 It is a member of the oxane family, characterized by the presence of an oxane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-yn-1-yl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with propargyl alcohol under specific conditions. The reaction is catalyzed by a suitable catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(prop-2-yn-1-yl)oxane-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(prop-2-yn-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The propargyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functionalized molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with a benzene ring instead of an oxane ring.

    4-(prop-2-yn-1-yl)tetrahydro-2H-pyran: Similar structure but lacks the aldehyde functional group.

Uniqueness

4-(prop-2-yn-1-yl)oxane-4-carbaldehyde is unique due to the presence of both an oxane ring and an aldehyde functional group, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields of research make it a valuable compound for scientific studies.

Properties

CAS No.

1268679-62-4

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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